3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
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Overview
Description
3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxy group, a phenylpiperazine moiety, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
The compound “3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These compounds have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . Therefore, the primary target of this compound is acetylcholinesterase (AChE) , an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine levels can then enhance cholinergic neurotransmission, which is beneficial in conditions like AD where there is a deficiency of acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the levels of acetylcholine, a key neurotransmitter in this pathway. This can enhance cholinergic neurotransmission, which plays a crucial role in learning and memory .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function in conditions like AD where there is a deficiency of acetylcholine . Therefore, the molecular and cellular effects of the compound’s action would be an enhancement of cholinergic neurotransmission and potential improvements in cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenylpiperazine Group: The phenylpiperazine moiety is introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with 4-phenylpiperazine in the presence of a base such as potassium carbonate.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide or chlorosulfonic acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while nitration would introduce nitro groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The phenylpiperazine structure is common in many drugs that target the central nervous system, making this compound a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a carboxamide group instead of a benzenesulfonamide group.
N-(4-phenylpiperazin-1-yl)pyrimidin-2-amine: Lacks the methoxy and benzenesulfonamide groups.
3-methoxy-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide: Similar but with a methyl group on the piperazine ring.
Uniqueness
The uniqueness of 3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-29-19-8-5-9-20(14-19)30(27,28)24-17-15-22-21(23-16-17)26-12-10-25(11-13-26)18-6-3-2-4-7-18/h2-9,14-16,24H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKYPIDYNKNVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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